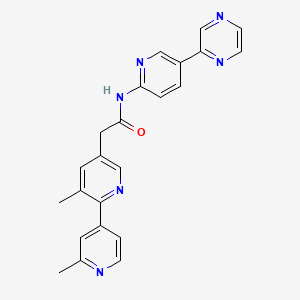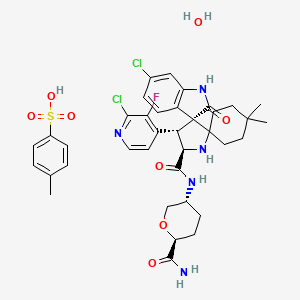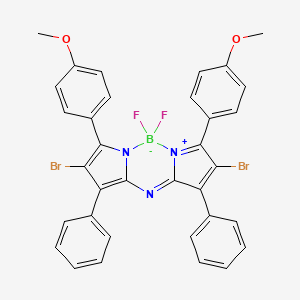
LGK-974
Descripción general
Descripción
Aplicaciones Científicas De Investigación
WNT-974 se ha estudiado ampliamente por su potencial en la terapia del cáncer. Ha mostrado promesa en modelos preclínicos de tumores dependientes de Wnt, incluido el carcinoma de células escamosas de cabeza y cuello y el cáncer colorrectal. Los ensayos clínicos han demostrado su capacidad para inhibir la vía Wnt, convirtiéndolo en un posible candidato para terapias combinadas con inhibidores de puntos de control como spartalizumab .
Análisis De Reacciones Químicas
WNT-974 principalmente se somete a reacciones metabólicas en el cuerpo. Está diseñado para inhibir la enzima Porcupine, evitando así la palmitoilación y la posterior secreción de ligandos Wnt. Esta inhibición interrumpe la vía de señalización Wnt, que es crucial para el crecimiento y la proliferación de las células cancerosas .
Mecanismo De Acción
WNT-974 ejerce sus efectos inhibiendo la enzima Porcupine, que es responsable de la palmitoilación de los ligandos Wnt. Esta inhibición evita la secreción y activación de los ligandos Wnt, interrumpiendo así la vía de señalización Wnt. La vía es crucial para la proliferación y diferenciación celular, y su desregulación está asociada con varios tipos de cáncer .
Comparación Con Compuestos Similares
WNT-974 es único en su especificidad para la enzima Porcupine. Otros compuestos que se dirigen a la vía Wnt incluyen LGK-974 y otros inhibidores de Porcupine. WNT-974 se destaca por su potente e inhibición selectiva de la enzima Porcupine, lo que lo convierte en un candidato prometedor para la terapia del cáncer .
Métodos De Preparación
La síntesis de WNT-974 implica múltiples pasos, incluida la formación de derivados de bipiridina y pirazina. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y la información detallada no está fácilmente disponible en la literatura pública. Se sabe que el compuesto se administra por vía oral en entornos clínicos .
Propiedades
IUPAC Name |
2-[5-methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]-N-(5-pyrazin-2-ylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-15-9-17(12-28-23(15)18-5-6-25-16(2)10-18)11-22(30)29-21-4-3-19(13-27-21)20-14-24-7-8-26-20/h3-10,12-14H,11H2,1-2H3,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYGTCZJJLTAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=NC=C2)C)CC(=O)NC3=NC=C(C=C3)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243244-14-5 | |
| Record name | WNT-974 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243244145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WNT-974 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | WNT-974 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U27F40013Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of LGK974?
A: LGK974 specifically targets Porcupine (PORCN) [, , , , , ].
Q2: How does LGK974 interact with PORCN?
A: LGK974 binds to PORCN and inhibits its enzymatic activity [].
Q3: What is the function of PORCN in the Wnt signaling pathway?
A: PORCN is a membrane-bound O-acyltransferase responsible for palmitoylating Wnt ligands. This palmitoylation is crucial for the secretion and activity of Wnt proteins [, , , , ].
Q4: What are the downstream effects of LGK974-mediated PORCN inhibition?
A: LGK974 inhibits the secretion of Wnt ligands, leading to the downregulation of Wnt/β-catenin signaling [, , , , , , , , , , ]. This downregulation affects various cellular processes, including:
- Reduced proliferation: [, , , , , , , , , , ]
- Induction of apoptosis: [, , , , , , ]
- Suppression of colony formation: [, , , , ]
- Inhibition of migration and invasion: [, , , , ]
- Modulation of the inflammatory response: [, ]
- Alterations in cell metabolism: [, , ]
- Induction of differentiation: [, ]
Q5: What is the molecular formula of LGK974?
A5: C20H17N7O
Q6: What is the molecular weight of LGK974?
A6: 371.4 g/mol
Q7: What is known about the material compatibility and stability of LGK974?
A: While specific details about material compatibility are limited in the provided research, LGK974 has been successfully formulated for oral administration in preclinical studies [, , ].
Q8: Does LGK974 exhibit any catalytic properties itself?
A: LGK974 is not known to possess catalytic activity. It functions by inhibiting the catalytic activity of PORCN [].
Q9: What is the bioavailability of LGK974?
A: While a specific bioavailability value isn't provided, research indicates that LGK974 is orally bioavailable [, ].
Q10: What is the half-life of LGK974?
A10: The research articles do not provide information on the half-life of LGK974.
Q11: How is LGK974 metabolized and excreted?
A11: Specific details regarding the metabolism and excretion pathways of LGK974 are not elaborated upon in the research provided.
Q12: What are the pharmacodynamic effects of LGK974 in vivo?
A12: LGK974 demonstrates potent inhibition of the Wnt signaling pathway in vivo, leading to:
Q13: What in vitro models have been used to study LGK974?
A13: Various in vitro models have been employed, including:
- Cell lines: Numerous cancer cell lines, including those derived from hepatocellular carcinoma, lung cancer, breast cancer, pancreatic cancer, renal cell carcinoma, Ewing sarcoma, and glioblastoma, have been utilized [, , , , , , , , , , , , , , ].
- Primary cell cultures: Primary human trabecular meshwork cells and rat cardiomyoblasts have been used [, ].
- 3D cell cultures (spheroids): [, ]
- Co-culture systems: Systems incorporating mesenchymal stromal cells have been used to study the tumor microenvironment [].
Q14: What in vivo models have been used to study LGK974?
A14: In vivo efficacy has been assessed in:
- Rodent xenograft models: Including subcutaneous and orthotopic models of various cancers [, , , , , ].
- Genetically modified mouse models: Such as the Col1(2.3)/Rs1 mouse model for fibrous dysplasia [, , ].
- Mouse models of myocardial ischemia-reperfusion injury: []
Q15: Have any clinical trials been conducted with LGK974?
A: Yes, LGK974 has entered Phase I clinical trials for melanoma and lobular breast cancer []. Additional trials are exploring its potential in other cancer types.
Q16: Are there any known mechanisms of resistance to LGK974?
A: Research suggests that loss of AXIN1, a negative regulator of Wnt signaling, can lead to acquired resistance to LGK974 in colorectal cancer cells harboring RSPO3 fusions [].
Q17: What are potential biomarkers for predicting LGK974 efficacy?
A17: Research suggests that:
- RNF43 mutations: Pancreatic ductal adenocarcinoma (PDAC) cells with RNF43 mutations show sensitivity to LGK974, suggesting RNF43 mutational status as a potential biomarker for patient selection [].
- AXIN2 expression: High AXIN2 expression, a Wnt target gene, correlates with Wnt pathway activity and may predict sensitivity to LGK974 [].
- Loss of AXIN1: Could potentially serve as a marker for acquired resistance to LGK974 [].
Q18: Does LGK974 induce any immunological responses?
A: While specific data on immunogenicity is limited, research suggests that LGK974 may modulate the tumor microenvironment, potentially influencing immune cell infiltration and function [, , ]. Further investigation is needed to fully elucidate LGK974's impact on the immune system.
Q19: Does LGK974 interact with drug transporters?
A: Research indicates that LGK974 can downregulate the expression and function of the ABCG2 drug transporter in brain endothelial cells []. This finding highlights the potential for LGK974 to modulate drug efflux and impact the delivery of other therapeutic agents, particularly in the context of brain tumors.
Q20: Are there any alternative Wnt inhibitors being explored?
A20: Yes, several other Wnt pathway inhibitors are under investigation, targeting different components of the pathway, including:
- Other PORCN inhibitors: Wnt-C59 []
- Tankyrase inhibitors: XAV939 []
- β-catenin/TCF transcriptional complex inhibitors: ICG-001 []
- Wnt5A inhibitors: []
- Disheveled protein inhibitors: []
Q21: What are the key milestones in the development of LGK974?
A: * Discovery of Wnt signaling pathway and its role in cancer: Research spanning several decades identified the Wnt signaling pathway and its crucial role in development and disease, including cancer [].* Identification of PORCN as a druggable target: The discovery of PORCN as an essential enzyme for Wnt ligand secretion and activity established it as a promising target for therapeutic intervention []. * Development of LGK974: Medicinal chemistry efforts led to the development of LGK974, a potent, selective, and orally bioavailable PORCN inhibitor [, , ].* Preclinical validation: Extensive in vitro and in vivo studies demonstrated the anti-tumor efficacy of LGK974 in various cancer models [, , , , ].* Clinical development: LGK974 has progressed to Phase I clinical trials for melanoma and lobular breast cancer, marking a significant milestone in its development [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)









